molecular formula C10H16N2 B1452506 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine CAS No. 1250114-37-4

2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine

Cat. No. B1452506
CAS RN: 1250114-37-4
M. Wt: 164.25 g/mol
InChI Key: UIAXRTSXHFFHTJ-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as '2-MMP' and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Comprehensive Analysis of 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine Applications

Neurodegenerative Disease Treatment: 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine derivatives, such as pargyline , rasagiline , and selegiline , are known for their effectiveness against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds act as monoamine oxidase inhibitors, particularly targeting MAO-B, which is implicated in neurodegenerative diseases. Pargyline, for instance, is used for its neuroprotective treatment properties and antiapoptotic functions .

Anti-Cancer Properties: Research has shown that pargyline can enhance the inhibition of lysine-specific demethylase-1 (LSD-1) when used with the chemotherapeutic agent camptothecin, leading to induced senescence and growth inhibition in cancer cells . Additionally, pargyline has been identified to inhibit proline-5-carboxylate reductase-1 (PYCR1), offering a potential pathway for cancer treatments .

Diabetes Management: Pargyline, being a MAO inhibitor, is also utilized in the treatment of type 1 diabetes and the cardiovascular complications associated with it . Its role in managing oxidative stress and mitochondrial function is crucial for the overall treatment strategy.

Synthesis of Propargylamines: The solvent-free synthesis of propargylamines is a significant application of this compound class. Propargylamines have numerous pharmaceutical and biological properties, and a green approach to synthesize such compounds is highly relevant . This includes the A3 and KA2 coupling reactions, which are pivotal in the synthesis process.

Parkinson’s Disease Treatment: Rasagiline and selegiline, which are derivatives of 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine, are found to be effective for the treatment of Parkinson’s disease. Their neuroprotective effects are attributed to the propargyl moiety and are independent of MAO-B inhibition . These compounds prevent apoptosis by reducing oxidative stress and stabilizing mitochondrial membranes .

Anti-Alzheimer’s Disease Activities: Hybrid molecules of rasagiline have been found to possess anti-Alzheimer’s disease activities. The neurorestorative activities of these compounds, along with their ability to stabilize mitochondrial function, make them valuable in the treatment and management of Alzheimer’s disease .

Green Chemistry: The compound’s role in green chemistry is underscored by its use in the solvent-free synthesis of propargylamines. This method is environmentally friendly and aligns with the principles of green chemistry, which seeks to reduce or eliminate the use and generation of hazardous substances .

Chemical Synthesis: 2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine is involved in the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These reactions are crucial for creating a variety of compounds with potential applications in medicinal chemistry .

properties

IUPAC Name

2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7(2)9(11)10-8(3)5-4-6-12-10/h4-7,9H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAXRTSXHFFHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine

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